o-Tolylacetic acid

概述

描述

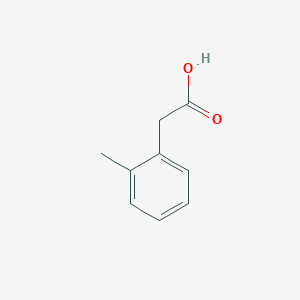

o-Tolylacetic acid (CAS: 644-36-0), also known as 2-methylphenylacetic acid, is a substituted phenylacetic acid with a methyl group at the ortho position of the benzene ring. Its molecular formula is $ \text{C}9\text{H}{10}\text{O}_2 $, and it has a molecular weight of 150.17 g/mol. This compound is a white crystalline solid with a melting point of 87–90°C and a boiling point of 279.3°C at 760 mmHg. It is sparingly soluble in water but highly soluble in organic solvents such as ethanol, ether, and chloroform .

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of fungicides like enoxastrobin, picoxystrobin, and phenamacril . Its reactivity and structural features make it valuable in catalytic transformations, such as chemoselective decarboxylative oxygenation reactions, where it demonstrates high selectivity for carbonyl products (e.g., ketones and aldehydes) with minimal byproduct formation .

准备方法

Synthetic Routes and Reaction Conditions: o-Tolylacetic acid can be synthesized through various methods. One common synthetic route involves the chlorination of this compound with sulphuryl chloride or chlorine gas in an inert organic solvent in the presence of a free radical initiator. The resulting 2-chloromethylphenylacetic acid is then treated with a base to form 3-isochromanone, which is separated from unreacted this compound. The this compound is then recovered by controlled acidification .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of o-xylene using potassium permanganate or other oxidizing agents. This method is preferred due to its efficiency and cost-effectiveness .

化学反应分析

Types of Reactions: o-Tolylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: o-Toluic acid.

Reduction: o-Tolylmethanol.

Substitution: Halogenated derivatives such as o-chlorotolylacetic acid.

科学研究应用

Organic Synthesis

o-Tolylacetic acid is commonly used as a building block in organic synthesis. It serves as a precursor for various chemical reactions, including:

- Synthesis of Isochromanones : A significant process involves the reaction of this compound with sulfuryl chloride in the presence of a free radical initiator to form isochromanones. This method has demonstrated yields of approximately 60% for the target compound .

| Reaction Component | Quantity | Role |

|---|---|---|

| This compound | 50 g | Starting Material |

| Sulfuryl Chloride | 49.8 g | Reactant |

| AIBN | 2.13 g | Radical Initiator |

Catalysis

This compound has been utilized in palladium-catalyzed cross-coupling reactions, particularly in the functionalization of C(sp²)–H bonds. This application highlights its role as a ligand that enhances reaction efficiency and selectivity .

Pharmaceuticals

The compound has been explored for its potential therapeutic applications:

- Immunosuppressive Agents : Research has indicated that derivatives of this compound can be synthesized to mimic natural products with immunosuppressive properties, such as brasilicardin A. These analogues are being studied for their efficacy in treating autoimmune diseases .

Biological Studies

This compound is also employed in biological research, particularly in studies involving cell signaling pathways:

- mTOR Pathway Analysis : It has been used to investigate the phosphorylation of mTOR kinase substrates, providing insights into cellular growth and metabolism regulation .

Case Study 1: Synthesis of Complex Analogs

A recent study demonstrated the synthesis of a complex brasilicardin analogue utilizing this compound as a starting material. The synthetic route involved palladium catalysis and showcased the versatility of this compound in creating structurally complex molecules that could have significant therapeutic potential .

Case Study 2: C–H Functionalization

In another investigation, researchers utilized this compound to facilitate double C–H functionalization of arenes via palladium catalysis. This study highlighted the efficiency of using carboxylic acids as directing groups, leading to high yields and selectivity in product formation .

作用机制

The mechanism of action of o-tolylacetic acid involves its participation in chemical reactions that lead to the formation of complex molecular structures.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers: p-Tolylacetic Acid and m-Tolylacetic Acid

The positional isomers of o-tolylacetic acid—p-tolylacetic acid (para-methyl) and m-tolylacetic acid (meta-methyl)—share the same molecular formula but differ in substituent placement, leading to distinct physicochemical and reactivity profiles.

†Yield data from Pd(OH)$_2$/C-catalyzed carbonylation of bromobenzene derivatives . ‡p-Tolylacetic acid is used in pharmaceutical salt formulations (e.g., escitalopram oxalate) .

Key Differences in Reactivity and Applications:

- Reactivity in Catalytic Reactions :

- In Pd-catalyzed carboxylation, p-tolylacetic acid exhibits the highest yield (80%), likely due to reduced steric hindrance at the para position, facilitating substrate-catalyst interactions. In contrast, This compound shows lower yields (65%) due to steric effects from the ortho-methyl group .

- In Ce(III)-photocatalyzed decarboxylative oxygenation, This compound demonstrates high chemoselectivity for ketones/aldehydes (>99% conversion to target products), attributed to steric and electronic modulation by the ortho-methyl group .

- Physicochemical Properties :

- The ortho isomer’s higher melting point (87–90°C vs. 64–66°C for meta) reflects differences in crystal packing efficiency influenced by substituent position .

- Solubility trends correlate with substituent polarity; para and meta isomers may exhibit enhanced water solubility compared to the ortho derivative.

Functional Analogues: Phenylacetic Acid Derivatives

This compound can also be compared to non-methylated analogues like phenylacetic acid and halogenated derivatives (e.g., 4-fluorophenylacetic acid).

| Property | This compound | Phenylacetic Acid | 4-Fluorophenylacetic Acid |

|---|---|---|---|

| Melting Point | 87–90°C | 76–78°C | ~100°C (estimated) |

| Electron Effects | Electron-donating (methyl) | Neutral (no substituent) | Electron-withdrawing (F) |

| Reactivity | Stabilizes carbocation intermediates | Less steric hindrance | Enhanced acidity due to -F |

Research Findings and Industrial Relevance

Synthetic Efficiency :

Biological Activity :

- The ortho-methyl group in this compound derivatives contributes to fungicidal activity by enhancing membrane permeability in target organisms .

生物活性

o-Tolylacetic acid (CAS Number 644-36-0) is an aromatic compound with significant biological activities that have been explored in various research contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H10O2

- Molecular Weight : 150.17 g/mol

- Structure : this compound features a tolyl group (methyl-substituted phenyl) attached to an acetic acid moiety, which influences its interaction with biological systems.

Pharmacological Properties

This compound has been studied for several pharmacological activities, including:

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes. For instance, amino-o-tolylacetic acid methyl ester hydrochloride has shown moderate inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune response modulation.

- Fungicidal Activity : Studies on structural analogs of this compound demonstrate promising fungicidal properties. For example, certain derivatives exhibited high inhibition rates against plant pathogens such as Rhizoctonia solani and Monilinia fructicola, suggesting potential applications in agricultural fungicides .

1. Enzyme Inhibition Study

A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated the inhibitory effects of amino-o-tolylacetic acid methyl ester on IDO. The findings indicated that this compound could serve as a lead for developing IDO inhibitors, which are significant in cancer therapy due to their role in immune suppression.

2. Fungicidal Activity Assessment

Research conducted by Li et al. (2018) focused on the fungicidal activity of various compounds derived from this compound. The study reported that certain derivatives achieved over 90% inhibition against Rhizoctonia solani, outperforming standard fungicides like azoxystrobin. This suggests that this compound derivatives may be effective alternatives for crop protection .

Data Table: Biological Activities of this compound Derivatives

While the exact mechanisms of action for this compound and its derivatives are not fully elucidated, their structural similarities to natural compounds suggest potential interactions with biological pathways. For instance, compounds with an amino group may mimic amino acids and interact with enzyme active sites or receptor binding sites.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing o-Tolylacetic acid, and how do reaction conditions influence yield?

this compound is commonly synthesized via Friedel-Crafts alkylation of toluene derivatives with chloroacetic acid, catalyzed by Lewis acids like AlCl₃ . Alternative routes include bromination of o-tolyl precursors followed by carboxylation (e.g., using N-bromosuccinimide (NBS) and AIBN as initiators) . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of toluene derivative to chloroacetic acid), reaction temperature (60–80°C), and catalyst loading (10–15 mol%). Post-synthesis purification via recrystallization (ethanol/water) typically achieves >99% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks at δ 2.35 (s, 3H, CH₃), δ 3.65 (s, 2H, CH₂COO), and δ 7.10–7.30 (m, 4H, aromatic H) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve this compound from isomers (e.g., m-Tolylacetic acid) using a mobile phase of acetonitrile/water (70:30) .

- Melting Point Analysis : Confirms purity (literature range: 87–90°C; deviations >2°C indicate impurities) .

Q. How do solubility properties of this compound impact its use in organic reactions?

this compound is sparingly soluble in water (0.1 g/100 mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂) . This limits aqueous-phase reactions but facilitates use in coupling reactions (e.g., esterification) under anhydrous conditions.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

Byproduct formation (e.g., di-alkylated derivatives) is reduced by:

- Controlled Temperature : Maintaining ≤80°C to prevent over-alkylation .

- Catalyst Recycling : Reusing AlCl₃ after quenching with ice-water to reduce waste .

- In Situ Monitoring : FTIR tracking of carbonyl (C=O) peak intensity (1,710 cm⁻¹) to halt reactions at 90% conversion .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., ethanol vs. water) arise from polymorphic forms or impurities. Researchers should:

- Standardize Solvent Purity : Use HPLC-grade solvents and pre-dry samples (e.g., molecular sieves).

- DSC Analysis : Detect polymorphs via differential scanning calorimetry (melting endotherms) .

- Replicate Literature Protocols : Compare results with peer-reviewed studies using identical equipment .

Q. How does thermal stability of this compound influence its storage and handling in long-term studies?

this compound decomposes at >200°C, but prolonged storage at room temperature may cause slow oxidation. Recommendations:

- Storage : Under nitrogen at 4°C in amber glass to prevent photodegradation.

- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What role does this compound play in synthesizing bioactive derivatives (e.g., fungicides or antiviral agents)?

As a key intermediate, this compound undergoes:

- Esterification : With hydroxylamine to form o-tolylacetohydroxamic acid (fungicide precursor) .

- Bromination : To yield ethyl o-bromomethylphenylacetate, a precursor for benzylphosphonic acid derivatives with antiviral activity .

Q. Key Recommendations for Researchers

- Reproducibility : Document reaction parameters (e.g., stirring speed, solvent batch) to align with Cochrane systematic review standards .

- Data Validation : Use multiple analytical techniques (e.g., NMR + HPLC) to confirm compound identity .

- Ethical Reporting : Disclose conflicts of interest and raw data in supplementary materials per journal guidelines .

属性

IUPAC Name |

2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWGTXHSYZGXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214650 | |

| Record name | o-Tolylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-36-0 | |

| Record name | (2-Methylphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 644-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ4YXB9N7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。